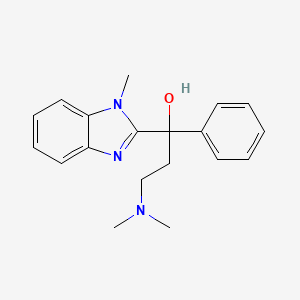
N-(2,3-dimethoxybenzyl)-1,2-diphenylethanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxybenzyl)-1,2-diphenylethanamine oxalate, also known as Methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXP is a synthetic compound that was first synthesized in 1989 by a team of chemists led by David E. Nichols. Since then, MXP has gained popularity as a research chemical, and it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
MXP acts as a non-competitive antagonist of the NMDA receptor, which blocks the binding of glutamate to the receptor and reduces the excitatory neurotransmission in the brain. This leads to a dissociative state characterized by altered perception, hallucinations, and loss of motor coordination. MXP also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and produces a euphoric effect.
Biochemical and Physiological Effects
MXP has been shown to produce a range of biochemical and physiological effects, including altered perception, hallucinations, dissociation, euphoria, and sedation. MXP has also been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
实验室实验的优点和局限性
MXP has several advantages as a research chemical, including its high potency, selectivity for the NMDA receptor, and low toxicity. However, MXP also has several limitations, including its short duration of action, potential for abuse, and lack of clinical data on its safety and efficacy.
未来方向
There are several future directions for research on MXP, including:
1. Investigating the therapeutic potential of MXP for the treatment of depression and other psychiatric disorders.
2. Developing new analogs of MXP with improved pharmacokinetic properties and selectivity for the NMDA receptor.
3. Studying the long-term effects of MXP on the brain and other organ systems, particularly at high doses.
4. Investigating the potential for MXP to produce neurotoxicity or other adverse effects in animal models.
5. Exploring the use of MXP as a tool for studying the NMDA receptor and its role in synaptic plasticity and learning and memory.
Conclusion
In conclusion, MXP is a synthetic dissociative anesthetic drug that has gained popularity as a research chemical. MXP has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Although MXP has several advantages as a research chemical, it also has several limitations and potential risks, and further research is needed to fully understand its safety and efficacy.
合成方法
The synthesis of MXP involves the reaction of 1,2-diphenylethanamine with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then precipitated with oxalic acid to form the oxalate salt of MXP. The synthesis of MXP is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
MXP has been used in various scientific studies to investigate its potential therapeutic applications. One study found that MXP has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Another study showed that MXP has antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.C2H2O4/c1-25-22-15-9-14-20(23(22)26-2)17-24-21(19-12-7-4-8-13-19)16-18-10-5-3-6-11-18;3-1(4)2(5)6/h3-15,21,24H,16-17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUOLWABDLOPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)
![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)
![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)
![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)
![5-allyl-6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B6055394.png)

![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)